molecular formula C23H27N3O6S B11102941 N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide

Cat. No.: B11102941
M. Wt: 473.5 g/mol
InChI Key: GHKCSIBLMLLHTB-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone core substituted with a propoxyphenyl group and a sulfamoylbenzyl moiety, making it a molecule of interest for its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor, such as a substituted amino acid or an amide, under acidic or basic conditions to form the pyrrolidinone ring.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl compound reacts with a propanol derivative.

    Attachment of the Sulfamoylbenzyl Moiety: This step involves the reaction of the intermediate compound with a sulfamoylbenzyl chloride or a similar reagent under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to active sites or interact with cellular components, leading to various biological effects. Pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide
  • N-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide

Uniqueness

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-sulfamoylbenzyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propoxyphenyl group and the sulfamoylbenzyl moiety provides distinct steric and electronic characteristics that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-[(4-sulfamoylphenyl)methyl]propanamide

InChI

InChI=1S/C23H27N3O6S/c1-3-13-32-18-9-7-17(8-10-18)26-22(28)14-20(23(26)29)25(21(27)4-2)15-16-5-11-19(12-6-16)33(24,30)31/h5-12,20H,3-4,13-15H2,1-2H3,(H2,24,30,31)

InChI Key

GHKCSIBLMLLHTB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=C(C=C3)S(=O)(=O)N)C(=O)CC

Origin of Product

United States

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